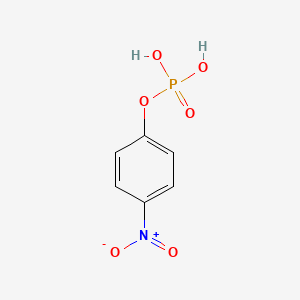

4-Nitrophenyl phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phosphate can be synthesized by treating p-nitrophenol with phosphorus oxychloride (POCl3) followed by hydrolysis to yield 4-nitrophenyl phosphoric acid . This intermediate can then be neutralized to form 4-nitrophenyl monosodium phosphate or 4-nitrophenyl disodium phosphate .

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process includes the addition reaction of p-nitrophenol with POCl3, followed by hydrolysis and neutralization to obtain the desired phosphate salts . The final product is typically obtained as a white powder through vacuum freeze drying .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitrophenyl phosphate undergoes hydrolysis, particularly in the presence of phosphatases, to produce 4-nitrophenol and inorganic phosphate . This reaction is commonly used in enzyme assays to measure phosphatase activity .

Common Reagents and Conditions: The hydrolysis reaction is typically carried out in an aqueous buffer solution at an alkaline pH, often using glycine or diethanolamine buffers . The reaction can be stopped by adding a strong alkali such as sodium hydroxide .

Major Products: The primary product of the hydrolysis of this compound is 4-nitrophenol, which is yellow in color and can be measured spectrophotometrically .

Applications De Recherche Scientifique

Enzymatic Assays

Alkaline Phosphatase Substrate

4NPP is predominantly used as a substrate in enzyme-linked immunosorbent assays (ELISA). It is favored due to its high sensitivity and the formation of a yellow product upon hydrolysis, which can be quantified spectrophotometrically at 405 nm . The reaction can be stopped with alkaline solutions, allowing for delayed readings without loss of accuracy.

Kinetic Studies

Research has shown that 4NPP is effective in kinetic studies of phosphatases. For example, studies involving protein phosphatase-1 (PP1) demonstrated that 4NPP hydrolysis provides insights into the enzyme's catalytic mechanism, including kinetic isotope effects (KIEs) which indicate the nature of the transition state during the reaction . This has led to a deeper understanding of enzymatic processes involving phosphate transfer.

Biochemical Research

Phosphorylation Studies

4NPP serves as a model substrate for studying phosphorylation mechanisms in various biological systems. It has been utilized to investigate the dynamics of phosphorylation and dephosphorylation processes in cellular signaling pathways . The compound's role as a metabolite has also been noted in studies related to insecticides, highlighting its relevance beyond pure biochemical applications .

Drug Development

The compound has implications in drug design and development. For instance, its derivatives are being explored for their potential as anticancer agents due to their ability to interact with biological targets . The structural modifications of 4NPP can lead to compounds with enhanced therapeutic properties.

Analytical Chemistry

Spectroscopic Applications

In analytical chemistry, 4NPP is used as a standard in various spectroscopic methods due to its well-defined spectral characteristics. Its absorbance properties make it suitable for calibration purposes in UV-Vis spectroscopy, facilitating quantitative analysis of other compounds .

Case Studies

Mécanisme D'action

The mechanism of action of 4-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate ester bond, resulting in the release of 4-nitrophenol and inorganic phosphate . The reaction proceeds through the formation of a covalent enzyme-phosphate intermediate, which is then hydrolyzed to release the products .

Comparaison Avec Des Composés Similaires

4-Nitrophenyl phosphate is unique in its use as a chromogenic substrate for phosphatase assays. Similar compounds include:

4-Nitrophenyl acetate: Used as a substrate for carbonic anhydrase assays.

4-Nitrophenyl-β-D-glucopyranoside: Used to assay various glycosidase enzymes.

Bis(4-nitrophenyl) phosphate: Another substrate used in phosphatase assays.

These compounds share the common feature of releasing 4-nitrophenol upon enzymatic cleavage, making them useful in various biochemical assays .

Activité Biologique

4-Nitrophenyl phosphate (pNPP) is a widely studied compound known for its role as a chromogenic substrate in enzymatic assays, particularly for phosphatases. Its biological activity is significant in various cellular processes, including enzyme kinetics, cell signaling, and metabolic pathways. This article delves into the biological activity of pNPP, supported by research findings, case studies, and data tables.

This compound is an aromatic organooxygen compound characterized by a phosphate group esterified with a phenyl group. Upon hydrolysis by phosphatases, it releases para-nitrophenol (pNP), which exhibits a vibrant yellow color under alkaline conditions. This property allows for the quantitative measurement of phosphatase activity using spectrophotometric methods, particularly at a wavelength of 405 nm .

Chemical Structure:

- Molecular Formula: C6H6N2O5P

- Molecular Weight: 219.14 g/mol

Biological Functions

- Phosphatase Activity:

- Cellular Uptake and Hydrolysis:

- Role in Bone Resorption:

Table 1: Summary of Research Findings on pNPP

Case Study: Phosphatase Assay Development

A notable application of pNPP is in the development of assays to measure phosphatase activity in biological samples. The ScienCell™ pNPP Phosphatase Assay utilizes pNPP as a substrate to detect enzyme activity, highlighting its utility in research settings . The assay demonstrates high sensitivity (1 mU/mL - 150 mU/mL) and reproducibility, making it suitable for various biological applications.

Propriétés

Numéro CAS |

12778-12-0 |

|---|---|

Formule moléculaire |

C6H4NO6P-2 |

Poids moléculaire |

217.07 g/mol |

Nom IUPAC |

(4-nitrophenyl) phosphate |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12)/p-2 |

Clé InChI |

XZKIHKMTEMTJQX-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O |

SMILES canonique |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-] |

Numéros CAS associés |

32348-90-6 (magnesium salt) 32348-91-7 (di-ammonium salt) 4264-83-9 (di-hydrochloride salt) 54306-27-3 (hydrochloride salt) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.